Decahydronaphthalene

Description

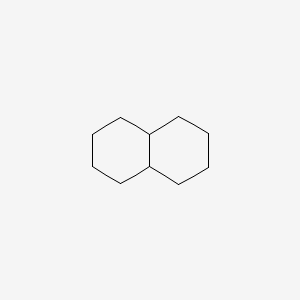

Decalin is an ortho-fused bicyclic hydrocarbon that is the decahydro- derivative of naphthalene. It has a role as a solvent.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-2-6-10-8-4-3-7-9(10)5-1/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBZCPXTIHJBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CCCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Record name | DECAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/504 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024912, DTXSID00873337, DTXSID90883405 | |

| Record name | Decalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4as,8as)-Decahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Decahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Decahydronaphthalene appears as a clear colorless liquid with an aromatic odor. Flash point 134 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Clear liquid with an aromatic odor; [CAMEO], Colorless liquid; [Sigma-Aldrich MSDS], Liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | DECAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/504 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene, decahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decahydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2070 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Decahydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | cis-Decahydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20448 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

383 °F at 760 mmHg (USCG, 1999), 155.5 °C, 185-195 °C | |

| Record name | DECAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/504 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECAHYDRONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

134 °F (USCG, 1999), 134 deg. F, 129 °F; 54 °C (Closed cup) /Trans-isomer/, 136 °F; 58 °C (CLOSED CUP), 57 °C c.c. | |

| Record name | DECAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/504 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decahydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2070 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DECAHYDRONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very sol in alcohol, methanol, ether, chloroform. Miscible with propyl and isopropyl alcohol; miscible with most ketones and esters., In water, 0.889 mg/l @ 25 °C, Solubility in water at 25 °C: very poor | |

| Record name | DECAHYDRONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.89 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8965 @ 22 °C, Vapor density: 4.77 (air= 1) /Trans-isomer/, Liquid water interfacial tension: 51.5 dynes/cm= 0.0515 N/m at 20 °C; liquid heat capacity= 0.391 BTU/lb-deg F @ 70 °F; liquid thermal conductivity= 0.735 BTU-in/hr-sq ft-deg F at 135 °C; saturated vapor density= 0.00269 lb/cu ft @ 130 °F, Relative density (water = 1): 0.87-0.90 | |

| Record name | DECAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/504 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECAHYDRONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.76 (Air= 1), Relative vapor density (air = 1): 4.8 | |

| Record name | DECAHYDRONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.3 [mmHg], 1.22 [mmHg], 0.78 [mmHg], VP: 1 mm Hg @ 22.5 °C /cis-Form/, VP: 10 mm Hg @ 47.2 °C /trans-Form/, 2.3 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 127 | |

| Record name | Decahydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2070 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Decahydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | cis-Decahydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20448 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DECAHYDRONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

... The major impurity ... 1,2,3,4-tetrahydronaphthalene. /Commercial product/ | |

| Record name | DECAHYDRONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear colorless liquid, Water-white liquid | |

CAS No. |

91-17-8, 493-01-6, 493-02-7 | |

| Record name | DECAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/504 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decahydronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, decahydro-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, decahydro-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decalin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-Decahydronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-Decahydronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, decahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, decahydro-, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, decahydro-, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4as,8as)-Decahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Decahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decahydronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-bicyclo[4.4.0]decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-bicyclo[4.4.0]decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88451Q4XYF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DECAHYDRONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-44 °F (USCG, 1999), -43 °C, -40 °C | |

| Record name | DECAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/504 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECAHYDRONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties and Structure of Decahydronaphthalene

Decahydronaphthalene, commonly known as decalin, is a saturated bicyclic hydrocarbon with the chemical formula C₁₀H₁₈. It is a cornerstone structural motif in a vast array of natural products, including steroids and complex terpenes, and a widely utilized industrial solvent.[1] Derived from the complete hydrogenation of naphthalene, decalin's significance in organic chemistry and drug development stems from its unique stereochemical and conformational properties.[1][2] This guide provides a comprehensive examination of the molecular structure, conformational analysis, and fundamental properties of decalin isomers, tailored for researchers, scientists, and professionals in drug development.

The Stereoisomers of this compound: Cis and Trans Fusion

The fusion of two cyclohexane rings to form the bicyclo[4.4.0]decane system can occur in two distinct diastereomeric forms: cis-decalin and trans-decalin.[1][3][4] These isomers are defined by the relative orientation of the hydrogen atoms at the two bridgehead carbons (C4a and C8a).[1]

-

cis-Decalin: The hydrogen atoms on the bridgehead carbons are on the same side of the molecule.[1]

-

trans-Decalin: The hydrogen atoms on the bridgehead carbons are on opposite sides of the molecule.[1]

Crucially, cis- and trans-decalin are configurational isomers and cannot be interconverted without the breaking and reforming of carbon-carbon bonds.[1][3] They are distinct chemical compounds with unique physical and chemical properties.[1][3] The existence of these two isomers was a significant validation of the Sachse-Mohr concept of puckered, strain-free rings, and they were first successfully synthesized by W. Hückel in 1925.[1][5]

Conformational Analysis and Thermodynamic Stability

The most stable conformation for a six-membered ring is the chair form, and both rings in decalin adopt this conformation.[5][6] The manner in which these two chair conformations are fused dictates the molecule's overall shape, rigidity, and stability.

trans-Decalin: A Rigid, Locked Structure

In trans-decalin, the two cyclohexane rings are fused via two equatorial-type bonds.[5] This arrangement results in a relatively flat and conformationally rigid structure.[1] A key characteristic of trans-decalin is its inability to undergo a chair-flip, a conformational inversion typical of monosubstituted cyclohexanes.[3][5][7] Attempting a ring flip would require the bridging carbons to span between two axial positions, which is sterically impossible due to the geometric constraints of the six-membered rings.[8][9] This conformational locking fixes substituents in either axial or equatorial positions.[5]

cis-Decalin: A Flexible, Interconverting System

In contrast, cis-decalin is formed through the fusion of one axial and one equatorial bond.[5][8] This fusion results in a bent, V-shaped molecule.[5] Unlike its trans counterpart, cis-decalin is conformationally flexible and can undergo a ring flip, where both rings invert simultaneously.[3][5][7] This inversion process interconverts the two enantiomeric chair-chair conformations of cis-decalin.[4][6] The energy barrier for this ring inversion is approximately 14 kcal/mol, significantly higher than that of cyclohexane due to the fused ring system.[1][5]

Caption: Conformational inversion of cis-decalin.

Because this ring flip occurs rapidly at room temperature, cis-decalin exists as a racemic mixture of two rapidly interconverting enantiomers.[1][4] This dynamic nature has significant implications for the stereochemistry of reactions involving cis-decalin systems.

Thermodynamic Stability: trans-Decalin Prevails

The trans isomer of decalin is thermodynamically more stable than the cis isomer by approximately 2.7 kcal/mol.[8][10] This stability difference is primarily attributed to unfavorable steric interactions within the concave structure of cis-decalin.[5] Specifically, the cis isomer experiences three additional gauche-butane interactions compared to the more extended trans isomer, contributing to its higher energy state.[1][10]

| Thermodynamic Parameter | Value | Source |

| ΔH° (cis → trans) | -2.7 kcal/mol | [8][10] |

| Energy Barrier for cis-decalin ring inversion | ~14 kcal/mol | [1][5] |

Physical and Spectroscopic Properties

The structural differences between cis- and trans-decalin give rise to distinct physical and spectroscopic properties.

| Property | cis-Decahydronaphthalene | trans-Decahydronaphthalene |

| CAS Number | 493-01-6[11] | 493-02-7[12] |

| Molecular Weight | 138.25 g/mol [11] | 138.25 g/mol [12] |

| Boiling Point | 195.8 °C | 187.3 °C |

| Melting Point | -43.2 °C | -30.4 °C |

| Density (at 20°C) | 0.897 g/cm³ | 0.870 g/cm³ |

Note: Some reported values may vary slightly between sources.

Decalin is a colorless liquid with a characteristic aromatic odor and is virtually insoluble in water but soluble in many organic solvents like alcohols and ethers.[2][13]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the decalin isomers.

-

¹H NMR Spectroscopy: Due to the rapid ring inversion at room temperature, cis-decalin exhibits a single, time-averaged sharp resonance in its ¹H NMR spectrum.[4][14] In contrast, the rigid structure of trans-decalin results in a broad, partially resolved band composed of overlapping signals from its chemically non-equivalent axial and equatorial protons.[14]

-

¹³C NMR Spectroscopy: Similarly, the number of distinct signals in the ¹³C NMR spectrum can differentiate the isomers, reflecting their different molecular symmetries.

-

IR Spectroscopy: The IR spectra of cis- and trans-decalin show differences in the C-H stretching and bending regions, reflecting their distinct conformational environments.[15]

Synthesis of this compound

The primary industrial method for synthesizing this compound is the catalytic hydrogenation of naphthalene.[16] This process typically involves high pressures and temperatures in the presence of a metal catalyst.

Caption: Synthesis of Decalin via Hydrogenation.

The reaction proceeds in a stepwise manner, first producing tetralin (1,2,3,4-tetrahydronaphthalene), which is then further hydrogenated to decalin.[17][18][19] The choice of catalyst (e.g., nickel, platinum, palladium, rhodium) and reaction conditions significantly influences the ratio of cis to trans isomers in the final product.[13][16][17] For instance, nickel and molybdenum-based catalysts tend to favor the formation of the less stable cis-decalin, whereas palladium catalysts often yield a higher proportion of the trans isomer.[17][18][19]

Experimental Protocol: Catalytic Hydrogenation of Naphthalene

Objective: To synthesize this compound from naphthalene via catalytic hydrogenation.

Materials:

-

Naphthalene

-

High-pressure autoclave reactor

-

Catalyst (e.g., 5% Pd/C)

-

Solvent (e.g., cyclohexane)

-

Hydrogen gas source

-

Standard laboratory glassware

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Reactor Preparation: Ensure the high-pressure autoclave is clean and dry.

-

Charging the Reactor:

-

Add a measured amount of naphthalene to the reactor.

-

Add the desired amount of catalyst (e.g., 5% by weight of naphthalene).

-

Add the solvent to dissolve the naphthalene and create a slurry.

-

-

Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove any air, followed by purging with hydrogen gas.

-

Reaction Conditions:

-

Monitoring the Reaction: Monitor the pressure drop in the reactor, which indicates hydrogen consumption. The reaction can also be monitored by taking periodic samples (if the reactor setup allows) and analyzing them by GC.

-

Reaction Completion and Cooldown: Once the hydrogen uptake ceases or the desired conversion is achieved, stop the heating and allow the reactor to cool to room temperature.

-

Depressurization and Product Recovery: Carefully vent the excess hydrogen gas. Open the reactor and filter the reaction mixture to remove the catalyst.

-

Purification and Analysis:

-

The solvent can be removed by distillation.

-

The resulting this compound product can be further purified by fractional distillation to separate the cis and trans isomers, taking advantage of their different boiling points.

-

Analyze the product mixture and purified fractions by GC and NMR to determine the conversion, yield, and isomer ratio.

-

Applications in Research and Industry

The unique properties of decalin and its isomers lend themselves to a variety of applications:

-

Industrial Solvent: Decalin is an excellent solvent for a wide range of substances, including resins, fats, waxes, oils, and some polymers.[2][20] It is used in cleaning formulations, specialty coatings, and as a paint stripper.[2][21]

-

Fuel Additive: Due to its high thermal stability, trans-decalin is used as an additive in aviation kerosene to improve its performance.[20][21]

-

Hydrogen Storage: The reversible hydrogenation of naphthalene to decalin has been explored as a potential method for hydrogen storage for applications such as fuel cells.[22][23]

-

Polymer Synthesis: this compound can be used as a solvent or a precursor in the production of certain polymers, influencing their thermal and mechanical properties.[20][24]

-

Drug Development and Organic Synthesis: The rigid trans-decalin framework is a common structural feature in steroids (e.g., cholesterol, testosterone) and other complex natural products.[3] Understanding the conformational behavior of the decalin system is crucial for stereocontrolled synthesis and for predicting the biological activity of molecules containing this scaffold.

Conclusion

This compound presents a classic and fundamentally important case study in stereochemistry and conformational analysis. The existence of the rigid trans-decalin and the flexible cis-decalin, each with distinct thermodynamic stabilities and physical properties, has profound implications for their chemical behavior. A thorough understanding of these core principles is essential for professionals in organic synthesis, materials science, and drug development who utilize the decalin framework to design and create novel molecules and materials.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistnotes.com [chemistnotes.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. askthenerd.com [askthenerd.com]

- 9. trans-decalin [websites.nku.edu]

- 10. Decalins | PPT [slideshare.net]

- 11. Naphthalene, decahydro-, cis- [webbook.nist.gov]

- 12. Naphthalene, decahydro-, trans- [webbook.nist.gov]

- 13. This compound | 91-17-8 [chemicalbook.com]

- 14. osti.gov [osti.gov]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 18. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 19. pubs.acs.org [pubs.acs.org]

- 20. nbinno.com [nbinno.com]

- 21. You are being redirected... [schultzchem.com]

- 22. Decalin - Wikipedia [en.wikipedia.org]

- 23. academic.oup.com [academic.oup.com]

- 24. pubs.acs.org [pubs.acs.org]

Executive Summary: The Significance of Naphthalene Hydrogenation

An In-depth Technical Guide to the Synthesis of Decahydronaphthalene from Naphthalene

This guide provides a comprehensive technical overview of the synthesis of this compound (decalin) from naphthalene, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of protocols, this document delves into the causal mechanisms behind experimental choices, explores the nuances of catalytic systems, and offers detailed, field-proven methodologies.

This compound, a saturated bicyclic hydrocarbon, is a molecule of significant industrial and scientific importance. It serves as a high-performance solvent for resins and waxes, a component in specialty fuels, and a crucial structural motif in a multitude of complex natural products, including steroids.[1][2][3][4] The synthesis of decalin is primarily achieved through the catalytic hydrogenation of naphthalene, a process that involves the saturation of the aromatic rings with hydrogen.[5][6] This transformation, while conceptually straightforward, presents considerable challenges in controlling reaction rates, yields, and, most critically, the stereochemical outcome. The reaction produces two distinct stereoisomers, cis-decalin and trans-decalin, whose differing thermodynamic stabilities and physical properties dictate their suitability for various applications.[4][5] This guide will elucidate the principles and practices governing this important chemical transformation.

Reaction Pathway and Thermodynamic Considerations

The hydrogenation of naphthalene to this compound is not a single-step reaction but a sequential process. Understanding this pathway is fundamental to controlling the final product distribution.

2.1 Stepwise Hydrogenation The reaction proceeds via a stable intermediate, 1,2,3,4-tetrahydronaphthalene (tetralin), which is then further hydrogenated to this compound.[7][8] The initial hydrogenation of one of naphthalene's aromatic rings to form tetralin is generally much faster than the subsequent hydrogenation of the second ring to form decalin.[9][10]

The complete reaction pathway can be visualized as follows: Naphthalene + 2H₂ → Tetralin Tetralin + 3H₂ → this compound

An octahydronaphthalene (octalin) species is understood to be a key intermediate in the conversion of tetralin to decalin.[8][11]

Caption: Reaction pathway for naphthalene hydrogenation.

2.2 Stereoisomers and Thermodynamic Stability Decalin exists as two diastereomers: cis and trans, which differ in the stereochemistry at the ring junction.[5] The trans isomer is thermodynamically more stable than the cis isomer due to lower steric strain.[4][5] This stability difference is a critical factor in the synthesis, as reaction conditions can be tuned to favor either the thermodynamically controlled product (trans-decalin) or the kinetically favored product, which is often cis-decalin depending on the catalyst system.[11][12] The cis isomer, being less stable, exhibits greater reactivity in subsequent reactions like ring-opening, which can be desirable for producing alkyl naphthenes to improve the cetane number in diesel fuels.[8][11]

Catalytic Systems: The Core of the Synthesis

The choice of catalyst is the most critical variable in the hydrogenation of naphthalene. It dictates the reaction rate, operating conditions, and the stereoselectivity of the final decalin product. Catalysts are broadly divided into two main classes: noble metals and transition metals.

3.1 Noble Metal Catalysts Noble metals such as Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) are highly active for naphthalene hydrogenation.[5][7][13] They are typically dispersed on high-surface-area supports like alumina (Al₂O₃), carbon, or silica-alumina to maximize efficiency.[11][14]

-

Performance: These catalysts demonstrate the most significant rates of hydrogenation, often allowing for milder reaction conditions.[6][11] For instance, a 5 wt% Pd/Al₂O₃ catalyst can achieve a decalin yield of 99.5% at 250 °C and 40 bar.[11]

-

Selectivity: The choice of metal strongly influences stereoselectivity. Palladium catalysts supported on alumina preferentially produce the more stable trans-decalin.[11][15] This is attributed to the specific orientation of the octalin intermediate on the palladium surface.[11][15] Conversely, ruthenium-based catalysts have been shown to favor the formation of cis-decalin.[16]

-

Drawbacks: The primary disadvantages of noble metal catalysts are their high cost and sensitivity to sulfur poisoning, which is a common issue with industrial naphthalene feedstocks.[6][11][17] Research into bimetallic formulations, such as Pd-Pt, aims to enhance thioresistance.[14]

3.2 Transition Metal Sulfide Catalysts Due to the high cost of noble metals, transition metal-based catalysts, particularly nickel (Ni) and molybdenum (Mo), are widely used in industrial applications.[6][11] They are typically employed as mixed metal oxides on supports like alumina (e.g., NiMo/Al₂O₃) and are often sulfided.[10][18]

-

Performance: While generally less active than noble metals, they are more cost-effective and robust.[6][11] Conventional NiMo/Al₂O₃ catalysts operate effectively in the temperature and pressure ranges of 250-400 °C and 15-80 bar, respectively.[19]

-

Selectivity: A key feature of Ni- and Mo-based catalysts is their tendency to produce a higher proportion of the cis-decalin isomer.[8][11][15] A novel Mo-doped mixed metal oxide (Mo-MMO) derived from a layered double hydroxide (LDH) has been shown to achieve a cis/trans ratio of 0.62, presenting an opportunity to generate more reactive decalin for subsequent upgrading processes.[8][11]

3.3 Novel Catalytic Approaches Research continues to explore innovative systems to improve efficiency and selectivity.

-

Supercritical Fluids: Using supercritical carbon dioxide (scCO₂) as a solvent allows for high selectivity to decalin at very low temperatures (e.g., 333 K or 60 °C) with a rhodium-on-carbon catalyst. This approach can also alter the reaction kinetics from a consecutive to a parallel pathway.[13]

-

Ionic Liquids: Room temperature ionic liquids (ILs) are being investigated as "green" reaction media for various organic transformations, including those involving naphthalene derivatives.[20][21][22] Their unique properties can enhance catalyst stability and facilitate product separation.

Quantitative Analysis of Catalytic Performance

The selection of a catalyst and reaction conditions is a multi-variable optimization problem. The following table summarizes representative data from comparative studies, offering a clear basis for experimental design.

| Catalyst System | Temperature (°C) | Pressure (bar) | Max. Decalin Yield (%) | Predominant Isomer | Key Insights | Reference(s) |

| 5% Pd/Al₂O₃ | 250 | 40 | 99.5 | trans | Extremely high activity and selectivity towards the thermodynamically stable isomer. | [8][11] |

| 2% Pd/Al₂O₃ | 250 | 40 | 26.9 | trans | Activity is highly dependent on metal loading. | [8][11] |

| NiMo/Al₂O₃ | 250 | 40 | 1.2 | cis | Low activity for full hydrogenation under these conditions; primarily yields tetralin. | [8][11] |

| Mo-NiMMO (LDH-derived) | 250 | 40 | 29.0 | cis | Significantly higher activity than conventional NiMo/Al₂O₃ and favors cis-decalin. | [8][11] |

| 5% Rh/C in scCO₂ | 60 | 80 (CO₂) + 50 (H₂) | >95 | Not specified | High activity and selectivity at remarkably low temperatures. | [13] |

| Ni-Mo/Al₂O₃ | 315 - 400 | 120 - 200 | High | trans | High temperature and pressure favor rapid conversion to trans-decalin. | [10][18] |

Experimental Protocol: Laboratory-Scale Synthesis

This protocol provides a self-validating methodology for the synthesis of this compound using a common noble metal catalyst system.

5.1 Materials and Equipment

-

Naphthalene (Reagent Grade)

-

Catalyst: 5 wt% Palladium on activated carbon (5% Pd/C) or 5 wt% Palladium on alumina (5% Pd/Al₂O₃)

-

Solvent: Methanol or Acetic Acid

-

Hydrogen Gas (High Purity)

-

High-Pressure Autoclave Reactor (e.g., Parr reactor) equipped with magnetic stirring, heating mantle, pressure gauge, and gas inlet/outlet.

-

Filtration apparatus (e.g., Büchner funnel with Celite or a similar filter aid)

-

Rotary Evaporator

5.2 Reactor Setup and Execution

-

Charging the Reactor: In a high-pressure stainless-steel autoclave, place a weighed amount of naphthalene (e.g., 10.0 g) and the chosen catalyst. A typical catalyst-to-reactant mass ratio is between 0.05 and 0.15 (e.g., 1.0 g of 5% Pd/C).[7]

-

Solvent Addition: Add a sufficient volume of solvent (e.g., 100 mL of methanol) to suspend the reactants and facilitate heat transfer.

-

Sealing and Purging: Securely seal the autoclave. Purge the reactor vessel 3-5 times with nitrogen gas to remove air, followed by 3-5 purges with hydrogen gas to ensure an inert atmosphere is replaced by the reactant gas.

-

Pressurization and Heating: Pressurize the reactor with hydrogen to the desired initial pressure (e.g., 40 bar).[11] Begin stirring (e.g., 1000 rpm) and heat the reactor to the target temperature (e.g., 250 °C).[11] The pressure will increase as the temperature rises.

-

Reaction Monitoring: Maintain the target temperature and monitor the reactor pressure. A drop in pressure indicates hydrogen consumption. The reaction can be run for a set time (e.g., 4-8 hours) or until hydrogen uptake ceases.

-

Cooling and Depressurization: After the reaction is complete, turn off the heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

5.3 Work-up and Purification

-

Catalyst Filtration: Open the reactor and transfer the reaction mixture to a beaker. Filter the mixture through a pad of Celite to completely remove the solid catalyst.[7] Wash the filter cake with a small amount of fresh solvent to recover any residual product.

-

Solvent Removal: Transfer the clear filtrate to a round-bottom flask and remove the solvent using a rotary evaporator.[7] The remaining liquid is crude this compound.

-

Purification (Optional): The crude product is a mixture of cis- and trans-decalin. If separation of the isomers is required, it can be achieved by fractional distillation, exploiting their different boiling points (cis: ~196 °C, trans: ~187 °C).[7]

Caption: Experimental workflow for this compound synthesis.

Conclusion and Future Outlook

The synthesis of this compound from naphthalene is a mature yet evolving field. While high-activity noble metal catalysts provide an effective route to trans-decalin, their cost and sulfur sensitivity remain significant hurdles. Transition metal sulfide systems offer a more economical alternative, with the added advantage of producing higher yields of the kinetically favored cis-decalin, which is valuable for certain downstream applications.

Future research will likely focus on the rational design of catalysts that combine the high activity of noble metals with the low cost and robustness of transition metals. The development of thioresistant bimetallic catalysts and novel supports, such as those derived from layered double hydroxides, represents a promising frontier for creating more efficient and economically viable processes for industrial-scale this compound production.[8][11][14]

References

- 1. imarcgroup.com [imarcgroup.com]

- 2. nbinno.com [nbinno.com]

- 3. triclosan ,carbomer [nj-puxin.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 91-17-8 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fs.teledos.gr:2206 [fs.teledos.gr:2206]

- 10. Kinetics of naphthalene catalytic hydrogenation under high temperature and high pressure | Semantic Scholar [semanticscholar.org]

- 11. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 13. academic.oup.com [academic.oup.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. US3541169A - Naphthalene hydrogenation - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. electronicsandbooks.com [electronicsandbooks.com]

- 22. researchgate.net [researchgate.net]

Physical and chemical properties of Decalin

An In-depth Technical Guide to the Physical and Chemical Properties of Decalin

Authored by a Senior Application Scientist

Abstract

Decalin, known systematically as decahydronaphthalene (C₁₀H₁₈), is a bicyclic saturated hydrocarbon that serves as a cornerstone solvent in industrial processes and as a fundamental structural motif in a myriad of complex natural products, including steroids.[1] This technical guide offers a comprehensive exploration of its molecular structure, stereoisomerism, conformational analysis, and detailed physicochemical properties. A central focus is placed on the profound distinctions between its cis and trans isomers, whose differences in thermodynamic stability and conformational flexibility dictate their reactivity and utility in scientific applications.[1] This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of decalin for use in synthesis, formulation, and analysis.

Molecular Structure and Stereochemistry: The Tale of Two Isomers

Decalin is a bicyclic alkane consisting of two fused cyclohexane rings, sharing two adjacent carbon atoms. This fusion gives rise to the bicyclo[4.4.0]decane scaffold.[2][3] The spatial arrangement of the hydrogen atoms at these shared "bridgehead" carbons results in two distinct stereoisomers: cis-decalin and trans-decalin.[4] These isomers are diastereomers, meaning they are not mirror images and are not interconvertible without breaking chemical bonds.[4]

trans-Decalin: A Profile in Rigidity

In trans-decalin, the hydrogen atoms on the bridgehead carbons are on opposite sides of the molecule's plane.[5] This arrangement forces both cyclohexane rings to be joined via equatorial bonds.[5][6] The resulting structure is conformationally "locked" or frozen.[7][8]

-

Conformational Rigidity : Unlike a single cyclohexane ring, trans-decalin cannot undergo a "ring-flip".[6][7] An attempt to do so would introduce an insurmountable amount of ring strain, as it would require spanning a six-membered ring between two diagonally opposite axial positions, which is sterically impossible.[2]

-

Structural Significance : This rigidity is a critical feature exploited in nature, particularly in the steroid skeleton, to create well-defined three-dimensional structures for biological signaling.[8]

cis-Decalin: A State of Dynamic Flex

In cis-decalin, the bridgehead hydrogens are on the same side of the molecular plane.[5][7] This is achieved by fusing the two chair-form cyclohexane rings through one axial and one equatorial bond.[5]

-

Conformational Flexibility : Unlike its trans counterpart, cis-decalin is flexible and can undergo a concerted ring-flip, with an energy barrier of about 14 kcal/mol.[5][9] This inversion converts one chair-chair conformation into its mirror image, causing all axial and equatorial positions to interchange.[5][7]

-

Chirality and Racemization : cis-Decalin is a chiral molecule, even though it lacks a chiral center.[8] However, because the ring-flipping process interconverts the molecule with its mirror image, its optical activity is canceled out.[2][8] Consequently, cis-decalin exists as a rapidly equilibrating racemic mixture under normal conditions.[2]

Caption: Conformational dynamics of trans- and cis-decalin isomers.

Thermodynamic Stability

A critical distinction between the isomers lies in their thermodynamic stability. trans-Decalin is more stable than cis-decalin by approximately 2.7 kcal/mol. [6][10]

This energy difference arises primarily from steric strain.[10] The chair-chair conformation of trans-decalin is virtually strain-free, with all carbon-carbon bonds in staggered arrangements similar to cyclohexane.[6] In contrast, the geometry of cis-decalin introduces three additional gauche-butane interactions, which are a form of steric hindrance also known as 1,3-diaxial interactions.[7] These unfavorable interactions within the concave face of the cis isomer increase its overall potential energy, making it less stable than the trans form.[5]

Physical Properties: A Comparative Overview

The structural differences between cis- and trans-decalin give rise to distinct physical properties. Commercial decalin is typically sold as a mixture of these isomers.[11]

| Property | cis-Decalin | trans-Decalin | Decalin (Mixture) |

| Molecular Formula | C₁₀H₁₈ | C₁₀H₁₈ | C₁₀H₁₈ |

| Molar Mass | 138.25 g/mol [12] | 138.25 g/mol [12] | 138.25 g/mol [8] |

| Appearance | Colorless liquid[8] | Colorless liquid[8] | Clear, colorless liquid[12] |

| Odor | Aromatic, menthol-like[11][13] | Aromatic, menthol-like[11][13] | Aromatic[12] |

| Density (at 20°C) | ~0.897 g/cm³ | ~0.870 g/cm³ | ~0.896 g/cm³[8] |

| Boiling Point | ~196 °C[1] | ~187 °C[1] | 189–191 °C[11] |

| Melting Point | ~ -43 °C | ~ -30 °C | -125 °C[14] |

| Flash Point | 57.5 °C | 57.5 °C | 57 °C[11] / 134 °F[12] |

| Solubility in Water | Insoluble[11][12] | Insoluble[11][12] | Insoluble[12] |

| Solubility (Organic) | Miscible[13] | Miscible[13] | Miscible[13] |

| Heat of Formation (ΔHf°) | -52.45 kcal/mol[6] | -55.14 kcal/mol[6] | N/A |

| Heat of Combustion (ΔH°comb) | -1502.92 kcal/mol[6] | -1500.22 kcal/mol[6] | N/A |

Chemical Properties and Reactivity

Synthesis of Decalin

The primary industrial method for producing decalin is the catalytic hydrogenation of naphthalene .[2][8] This reaction is typically carried out at high temperature and pressure using a metal catalyst, such as nickel or platinum.[8][13] The process saturates the aromatic rings of naphthalene to yield a mixture of cis- and trans-decalin.[2]

In the context of complex molecule synthesis, the decalin framework is often constructed using stereoselective methods like the Diels-Alder reaction or the Robinson annulation , which allow for precise control over the stereochemistry of the resulting fused-ring system.[3][15][16]

Key Chemical Reactions

-

Autoxidation and Peroxide Formation : A significant chemical property of decalin is its propensity to undergo autoxidation upon storage in the presence of air and light. This reaction forms tertiary hydroperoxides at the bridgehead carbons.[8][17] These peroxides can be explosive, especially upon concentration during distillation, making it imperative to test for their presence before heating.[13][17]

-

Industrial Oxidation : Controlled oxygenation of decalin is used industrially. The resulting hydroperoxide can be rearranged to produce cyclodecenone, which is a key precursor to sebacic acid, a monomer used in the production of plastics, lubricants, and cosmetics.[8][13]

-

Dehydrogenation : As the reverse of its synthesis, decalin can be dehydrogenated back to naphthalene.[8] This reversible process has been investigated for its potential in chemical hydrogen storage systems, where hydrogen can be stored in the form of decalin and released on demand.[8][11]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the decalin isomers.[18]

-

cis-Decalin : Due to the rapid ring inversion at room temperature, the axial and equatorial protons are in a constant state of flux, resulting in time-averaged signals in the ¹H-NMR spectrum. This often leads to a single, broad peak for many of the protons.[2][19]

-

trans-Decalin : The rigid, locked conformation of trans-decalin means that its axial and equatorial protons are in distinct chemical environments. This results in a more complex ¹H-NMR spectrum with separate, well-defined peaks for the different types of protons.[2][18]

Applications in Research and Drug Development

Decalin's unique properties make it valuable in several scientific domains:

-

High-Boiling Point Solvent : It serves as an excellent non-polar, high-boiling solvent for dissolving non-polar compounds such as fats, oils, waxes, and resins.[1][20] Its slow evaporation rate is beneficial in applications like coatings and paints.[21][22]

-

Scaffold in Natural Products and Pharmaceuticals : The decalin ring system is a ubiquitous structural motif in a vast range of biologically active natural products.[3][15] Its rigid and well-defined three-dimensional structure is crucial for molecular recognition and biological activity. Prominent examples include:

-

Steroids : Cholesterol, testosterone, and estradiol all contain a trans-fused decalin core within their steran nucleus.[4]

-

Lovastatin : A cholesterol-lowering drug that features a highly functionalized decalin moiety.[1][11]

-

Platensimycin : A potent antibiotic that inhibits bacterial fatty acid synthesis, containing a complex decalin core.[15]

-

-

Fuel Science : Decalin is used as a model compound in fuel science to study the combustion behavior of complex cyclic hydrocarbons found in jet fuels.[1][20] It is also used as an additive to improve the thermal stability of aviation kerosene.[20]

Experimental Protocol: Qualitative Test for Peroxides in Decalin

Rationale : Due to the significant explosion hazard posed by hydroperoxides, it is mandatory laboratory practice to test for their presence in decalin (and other peroxide-forming solvents) before distillation or concentration. This protocol describes a simple, rapid qualitative test using potassium iodide (KI). The peroxide oxidizes the iodide anion (I⁻) to elemental iodine (I₂), which produces a characteristic yellow-to-brown color.

Methodology:

-

Preparation : In a clean, dry glass test tube, add 1 mL of the decalin sample to be tested.

-

Reagent Addition : Prepare a fresh, acidic potassium iodide solution by dissolving approximately 100 mg of potassium iodide in 1 mL of glacial acetic acid. Add 1 mL of this freshly prepared solution to the test tube containing the decalin.

-

Mixing : Stopper the test tube and shake vigorously for approximately 30 seconds to ensure thorough mixing of the aqueous and organic phases.

-

Observation : Allow the two layers to separate.

-

Interpretation of Results :

-

Negative Result (Peroxide-Free) : The aqueous (lower) layer remains colorless. The solvent is safe to heat.

-

Positive Result (Peroxides Present) : The aqueous layer develops a color ranging from pale yellow to dark brown. The intensity of the color is proportional to the concentration of peroxides. The solvent must NOT be heated or distilled. It should be treated to remove peroxides or disposed of according to institutional safety guidelines.

-

Caption: Workflow for the qualitative peroxide test in decalin.

Safety and Handling

Decalin is a flammable liquid that poses moderate health risks. Adherence to strict safety protocols is essential.[17][23]

-

Hazards :

-

Flammability : Decalin is a flammable liquid with a flash point of 57 °C.[11][17] It must be kept away from heat, sparks, and open flames.[24] Vapors can form explosive mixtures with air.[25]

-

Peroxide Formation : As detailed above, prolonged storage in contact with air can lead to the formation of explosive peroxides.[13][17] Containers should be dated upon opening and stored under an inert atmosphere (e.g., nitrogen) if possible.[25]

-

Toxicity : Decalin is irritating to the skin and eyes.[24] Inhalation of vapors can cause respiratory tract irritation.[26] It is toxic if inhaled or absorbed through the skin.[11][24]

-

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Chemical safety goggles or a face shield are mandatory.[17][26]

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn.[17]

-

Respiratory Protection : Work should be conducted in a well-ventilated area or a chemical fume hood.[24][26] If vapor concentrations are high, a respirator with an organic vapor cartridge is required.[17]

-

-

Storage and Disposal :

-

Storage : Store in a cool, dry, well-ventilated, fireproof area in tightly closed containers, away from ignition sources and oxidizing agents.[17][24]

-

Spills : Absorb small spills with an inert material like sand or vermiculite.[17]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[26]

-

Conclusion

Decalin is a molecule of dual identity. It is both a workhorse industrial solvent and a sophisticated structural element in the architecture of life. Its physical and chemical properties are fundamentally governed by the stereochemical relationship between its two fused rings. The rigid, stable trans isomer and the flexible, less stable cis isomer offer distinct templates for chemical synthesis and molecular design. For the research scientist, a thorough understanding of this dichotomy, coupled with a rigorous approach to its handling and safety, is paramount to leveraging the full potential of this versatile bicyclic compound.

References

- 1. Decaline (this compound) Solvent|For Research [benchchem.com]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. decalins.html [ursula.chem.yale.edu]